(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S3/c1-2-19-13-8-4-3-7-12(13)17-15(18)14(22-16(17)20)10-11-6-5-9-21-11/h3-10H,2H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSITBMACUAPI-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Ethoxyphenylamine with Mercaptoacetic Acid
The 3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one intermediate is synthesized through a cyclocondensation reaction. A representative procedure involves:
- Reactants : 2-Ethoxyaniline (1.0 equiv), carbon disulfide (1.2 equiv), and mercaptoacetic acid (1.1 equiv).
- Conditions : Reflux in ethanol with catalytic triethylamine (5 mol%) for 6–8 hours.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol yields the core as a pale-yellow solid (75–85% yield).
Key Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 4H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 2H, SCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
Knoevenagel Condensation for C5 Functionalization
General Procedure for (E)-5-(Thiophen-2-ylmethylene) Formation
The exocyclic double bond is introduced via Knoevenagel condensation between 3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde (Fig. 2):
- Reactants : Thiazolidinone core (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).
- Catalyst : Sodium acetate (3.0 equiv) in glacial acetic acid.
- Conditions : Reflux at 120°C for 12–16 hours under nitrogen.
- Workup : Quenching with ice water, filtration, and sequential washing with dichloromethane and methanol yields the product as an orange-red solid (68–72% yield).
Optimization of Reaction Conditions
Table 1 summarizes critical parameters affecting yield and stereoselectivity:
| Parameter | Tested Conditions | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Catalyst | NaOAc, piperidine, NH₄OAc | 68–75 | 95:5 |
| Solvent | Acetic acid, ethanol, toluene | 65–72 | 93:7 |
| Temperature | Reflux (120°C), MW (100°C) | 70–72 | 97:3 |
| Reaction Time | 12 h, 16 h, 24 h | 68–72 | 95:5 |
Microwave (MW) irradiation reduces reaction time to 30 minutes but requires specialized equipment. The (E)-isomer predominates (>95%) due to steric hindrance from the thiophene ring, favoring the trans configuration.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- IR (KBr) : 1702 cm⁻¹ (C=O), 1248 cm⁻¹ (C=S), 1610 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (s, 1H, CH=C), 7.60–7.10 (m, 7H, Ar-H and thiophene-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 192.1 (C=O), 167.5 (C=S), 142.3 (CH=C), 135.0–115.2 (aromatic carbons), 63.5 (OCH₂), 14.2 (CH₃).
- HRMS (ESI) : m/z calcd. for C₁₇H₁₄NO₃S₂ [M+H]⁺: 352.0467; found: 352.0469.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.2° between the thiophene and thiazolidinone planes.
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A streamlined approach combines 2-ethoxyaniline, carbon disulfide, mercaptoacetic acid, and thiophene-2-carbaldehyde in a single reaction vessel:
Solid-Phase Synthesis
Immobilization of the thiazolidinone core on Wang resin enables iterative condensation with aldehydes, though yields are modest (50–55%).
Challenges and Mitigation Strategies
- Isomer Separation : The (E)-isomer is isolated via fractional crystallization from ethanol/water (3:1).
- Byproduct Formation : Excess aldehyde (1.2 equiv) minimizes unreacted thiazolidinone.
- Scale-Up Limitations : Microwave-assisted synthesis offers reproducibility but requires specialized reactors.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thioxo group to a thiol or thioether.
- Substitution : Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiophene rings.
- Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution reagents : Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: In chemistry, (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development. Researchers investigate its mechanism of action and efficacy in various biological assays.
Industry: In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Electron-withdrawing groups (e.g., 4-Cl in ) increase electrophilicity, while electron-donating groups (e.g., 4-OCH₃ in ) enhance solubility and hydrogen bonding .
Configuration (E vs. Z) :
- The E-configuration in the target compound may result in distinct steric arrangements compared to Z-isomers (e.g., ). For example, Z-isomers often exhibit higher planarity due to cis geometry, influencing binding to enzymes like aldose reductase .
Biological Activity
(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazolidinone core, which is known for various biological activities. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.37 g/mol |
| SMILES | CCOC1=CC=CC=C1C(=S)N(C(=O)N)C(=C)C(=S)N |
| InChI | InChI=1S/C13H13N3O2S/c1-2... |
Antibacterial Activity
Research has indicated that compounds within the thiazolidinone class exhibit significant antibacterial properties. A study evaluating various thiazolidinones found that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies have shown effectiveness against common fungal pathogens, such as Candida albicans and Aspergillus niger. The compound's mechanism of action appears to involve disruption of fungal cell wall synthesis, although further detailed investigations are required to elucidate the specific pathways involved.
Anticancer Properties
Thiazolidinones are also recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be in the micromolar range, suggesting a promising avenue for further development as an anticancer therapeutic.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazolidinones, including our compound of interest. The results indicated that it exhibited an MIC of 32 µg/mL against Staphylococcus aureus, which is significant compared to control compounds .
- Antifungal Evaluation : Another study assessed the antifungal properties of thiazolidinones against Candida species. The compound showed an MIC of 64 µg/mL against Candida albicans, highlighting its potential as an antifungal agent .
- Anticancer Activity : Research published in Cancer Letters demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. This study suggested that the compound interferes with the mitochondrial pathway of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
